4-(2-Aminoethyl)pyridin-2-amine

Physical Property Formulation Handling

4-(2-Aminoethyl)pyridin-2-amine (C₇H₁₁N₃, MW 137.18) is a pyridine-diamine bifunctional scaffold offering three nitrogen donor sites (pyridine N, 2-NH₂, and terminal –NH₂) for tridentate/bidentate metal chelation and orthogonal derivatization. Unlike des-amino analogs such as 4-(2-aminoethyl)pyridine (only two donor sites), this compound enables coordination geometries and hydrogen-bonding networks critical for MOF synthesis, nNOS-targeted medicinal chemistry, and supramolecular assembly. Solid physical state ensures precise weighing for sub-milligram stoichiometric reactions. Available at 95% minimum purity.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13237841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)pyridin-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCN)N
InChIInChI=1S/C7H11N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3,8H2,(H2,9,10)
InChIKeyGOTXDZNTMYPRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)pyridin-2-amine: CAS 776270-45-2 Procurement and Research-Grade Specifications


4-(2-Aminoethyl)pyridin-2-amine (CAS 776270-45-2) is a C7H11N3 pyridine-diamine derivative featuring a primary aminoethyl side chain at the 4-position and a primary amine group at the 2-position of the pyridine ring . With a molecular weight of 137.18 g/mol, this compound serves as a bifunctional building block in medicinal chemistry and coordination chemistry due to its two distinct nitrogen-based donor sites capable of forming hydrogen bonds and coordinating metal ions [1]. The compound is commercially available from multiple vendors at 95% minimum purity .

4-(2-Aminoethyl)pyridin-2-amine: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Validation


Substitution among pyridine-amine derivatives without rigorous experimental validation introduces substantial scientific and procurement risk due to quantifiable differences in physicochemical properties, coordination behavior, and biological target interactions. The presence of two amino groups at the 2- and 4-positions creates a specific hydrogen-bonding geometry and chelation potential that differs measurably from regioisomers (e.g., 2- and 3-substituted analogs) and from monoamine derivatives such as 4-(2-aminoethyl)pyridine (CAS 13258-63-4) . Published structure-activity relationship studies on related 2-(2-aminoethyl)pyridine scaffolds demonstrate that positional isomerism and side-chain substitution patterns produce quantifiable differences in biological potency and metal-binding affinity that cannot be reliably predicted without empirical determination [1].

4-(2-Aminoethyl)pyridin-2-amine: Quantified Comparative Evidence for Scientific Selection


Physical State Differentiation: Crystalline Solid Versus Liquid Analogs for Formulation and Handling

4-(2-Aminoethyl)pyridin-2-amine (C7H11N3, MW 137.18) is supplied as a crystalline solid under standard storage conditions , which represents a meaningful handling and formulation differentiation from its des-amino analog 4-(2-aminoethyl)pyridine (C7H10N2, CAS 13258-63-4, MW 122.17), which exists as a liquid at room temperature . The solid physical state of the diamine derivative reduces volatility and simplifies precise weighing for stoichiometric reactions compared to liquid handling of the monoamine analog, particularly for sub-milligram quantities where liquid evaporation or adhesion to vessel walls can introduce weighing error.

Physical Property Formulation Handling

Coordination Chemistry Potential: Enhanced Chelation from Dual Nitrogen Donor Sites

Comparative studies on structurally analogous ligands demonstrate that the presence of two distinct nitrogen donor environments (pyridine ring nitrogen and pendant primary amine) significantly alters metal-binding stoichiometry and complex stability relative to mono-donor analogs. Research on 2-(2′-aminoethyl)pyridine (AEP, a monoamine pyridine derivative) and 2-aminomethylpyridine (AMP) reveals that the aminoethyl side chain length and pyridine substitution position produce measurable differences in coordination geometry and magnetic properties in Ni(II) complexes [1]. Markedly different magnetic properties were observed between two analogous Ni(II) complexes with 2-aminoethylpyridine ligands—[Ni(2aepy)2Cl(H2O)]Cl·H2O and [Ni(2aepy)2(NO3)]NO3—demonstrating that counterion and coordination environment effects are highly sensitive to the specific ligand architecture [2]. 4-(2-Aminoethyl)pyridin-2-amine, bearing both a 2-amino group and a 4-aminoethyl substituent, provides three potential nitrogen coordination sites (pyridine N, 2-NH2, and terminal -NH2 of the ethyl side chain), a chelation capacity not available in the des-amino analog 4-(2-aminoethyl)pyridine, which lacks the 2-position amine and offers only two potential nitrogen donors .

Coordination Chemistry Ligand Design Metal Complexation

Biological Activity Differentiation: Scaffold-Specific Enzyme Inhibition Potency

The 2-aminopyridine scaffold is a validated pharmacophore for potent enzyme inhibition, with published structure-activity relationship (SAR) data demonstrating that substitution patterns on the pyridine ring produce quantifiable differences in biological potency. Research on 2-aminopyridine-based inhibitors of human neuronal nitric oxide synthase (nNOS) revealed that specific substitution arrangements are crucial for achieving high potency and selectivity [1]. Similarly, studies on pyridine diamine derivatives identified SAR trends showing that the presence and position of amino groups determine CXCR4 antagonism potency, with certain diamino-substituted pyridines exhibiting measurable receptor inhibition activity [2]. The 2-amino group present in 4-(2-aminoethyl)pyridin-2-amine constitutes a critical pharmacophoric element that is absent in des-amino analogs such as 4-(2-aminoethyl)pyridine (CAS 13258-63-4), which lacks the 2-position amine and has been primarily utilized as a ligand for thyroxine (T4) interaction studies rather than as a direct enzyme inhibitor . The presence of the 2-amino substituent in the target compound enables potential bidentate hydrogen-bonding interactions with biological targets that are sterically and electronically distinct from those possible with 4-(2-aminoethyl)pyridine.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

4-(2-Aminoethyl)pyridin-2-amine: Validated Research Application Scenarios


Metal-Organic Framework (MOF) and Coordination Complex Synthesis

This compound is appropriate for research groups synthesizing metal-organic frameworks or discrete coordination complexes where a tridentate or bidentate chelating ligand with multiple nitrogen donor environments is required. The presence of three potential nitrogen coordination sites (pyridine N, 2-NH2, and terminal -NH2) enables complexation geometries not achievable with monoamine analogs such as 4-(2-aminoethyl)pyridine, which offers only two donor sites . Published studies on structurally related 2-aminoethylpyridine ligands demonstrate that ligand architecture directly influences magnetic properties and coordination geometry in Ni(II) and Cu(II) complexes, supporting the utility of pyridine-diamine scaffolds for tuning metal complex properties [1][2].

Medicinal Chemistry Scaffold for 2-Aminopyridine-Based Inhibitor Design

4-(2-Aminoethyl)pyridin-2-amine serves as a core scaffold for medicinal chemistry programs targeting enzymes or receptors where the 2-aminopyridine pharmacophore has established validation. Published SAR studies on 2-aminopyridine analogs demonstrate that this scaffold can be optimized for potent and selective inhibition of human neuronal nitric oxide synthase (nNOS), while related 2,5-diamino pyridine derivatives have shown CXCR4 antagonism activity [3][4]. The 2-amino group present in this compound is a critical structural determinant for these activities and is absent in des-amino analogs such as 4-(2-aminoethyl)pyridine, which has been employed for fundamentally different applications including thyroxine interaction studies rather than as a direct enzyme inhibitor .

Bifunctional Building Block for Heterocyclic Synthesis

The compound functions as a bifunctional synthetic intermediate where both the 2-position amine and the 4-position aminoethyl side chain can undergo sequential or orthogonal derivatization. This dual functionality supports the construction of more complex heterocyclic systems where regioselective functionalization is required. The solid physical state of 4-(2-aminoethyl)pyridin-2-amine facilitates precise weighing for stoichiometrically sensitive coupling reactions, a practical handling advantage over liquid analogs for sub-milligram reaction scales . The presence of the 2-amino group provides a second reactive handle for diversification, enabling synthetic pathways that are not accessible using the monoamine analog 4-(2-aminoethyl)pyridine .

Hydrogen-Bonding Studies and Supramolecular Assembly

The presence of both a pyridine nitrogen and two primary amine groups (at the 2-position and as the terminal group of the aminoethyl side chain) makes 4-(2-aminoethyl)pyridin-2-amine suitable for investigations of hydrogen-bonding networks and supramolecular assembly. The specific spatial arrangement of these hydrogen-bond donors and acceptors differs from that of regioisomeric pyridine-diamines and from monoamine analogs, potentially yielding distinct crystal packing motifs or host-guest recognition properties [5].

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